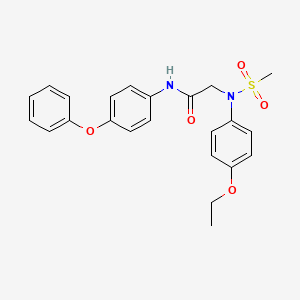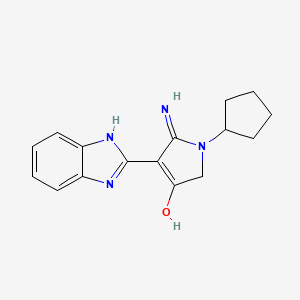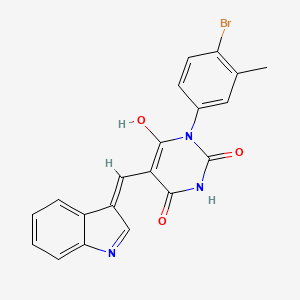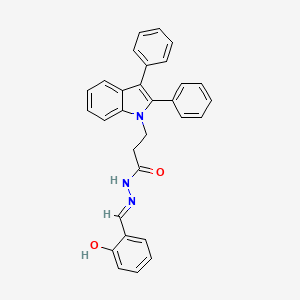![molecular formula C18H20N4O3S B6069768 1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6069768.png)
1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell proliferation and survival. It has also been found to inhibit the activity of certain ion channels such as TRPM7, which are involved in cellular calcium signaling. The compound has been found to have selective activity against certain targets, making it a useful tool for studying specific pathways and processes.
Biochemical and Physiological Effects:
1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to modulate cellular calcium signaling and oxidative stress. The compound has been found to have selective activity against certain targets, making it a useful tool for studying specific pathways and processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide has several advantages for lab experiments. It has selective activity against certain targets, making it a useful tool for studying specific pathways and processes. It is also a synthetic compound, which means that it can be easily synthesized and purified in large quantities. However, the compound also has limitations, such as its potential toxicity to cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide. One direction is to study its potential applications in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail, including its interactions with various enzymes and receptors. Additionally, the compound could be modified to improve its selectivity and potency against specific targets. Finally, the compound could be used to develop new drugs or therapies for various diseases.
Synthesemethoden
The synthesis of 1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide has been achieved using various methods such as the reaction of 4-hydroxy-6-phenyl-2-pyrimidinethiol with piperidine-4-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-hydroxy-6-phenyl-2-pyrimidinethiol with ethyl 4-piperidinecarboxylate, followed by acetylation with acetic anhydride. These methods have been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide has been found to have potential applications in scientific research. It has been used as a tool compound to study the role of various enzymes and signaling pathways in cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to study the role of various receptors such as G protein-coupled receptors and ion channels in physiological processes. The compound has been found to have selective activity against certain targets, making it a useful tool for studying specific pathways and processes.
Eigenschaften
IUPAC Name |
1-[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c19-17(25)13-6-8-22(9-7-13)16(24)11-26-18-20-14(10-15(23)21-18)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H2,19,25)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRSLRWXAWLFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6069692.png)

![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6069770.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6069778.png)

![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B6069785.png)

![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B6069796.png)